molecular formula C10H12FN B3090650 (1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine CAS No. 1212972-62-7

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine

Cat. No. B3090650
CAS RN: 1212972-62-7
M. Wt: 165.21
InChI Key: YQYUGHNOJHWIJX-JTQLQIEISA-N
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Description

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine, also known as FTHN, is an organofluorine compound that is used in a variety of scientific research applications. FTHN is a versatile compound that has been used in a wide range of studies, including the synthesis of pharmaceuticals, the study of biochemical and physiological processes, and the development of new laboratory techniques.

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, particularly 5-fluorouracil (5-FU) and its derivatives, have significant applications in cancer chemotherapy. These compounds have been studied for their biochemical and pharmacological properties in cancer patients, focusing on their distribution, metabolic fate, and palliative efficacy in advanced cancer cases. Tumors of the breast and gastrointestinal tract show responsiveness to these drugs. The clinical utility of fluorinated pyrimidines emphasizes their role in palliating patients with advanced cancer, providing a foundation for further research into fluorinated compounds, including (1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine (Heidelberger & Ansfield, 1963).

Oral Fluoropyrimidine-Based Therapies

The development of oral fluoropyrimidine-based therapies, such as S-1, highlights the continuous effort to improve the therapeutic efficacy and tolerability of cancer treatment. S-1 is a novel oral formulation combining fluoropyrimidine derivatives with enzyme inhibitors to maintain high 5-FU concentrations in blood, demonstrating significant benefits in gastric cancer treatment. This approach represents a shift towards more manageable, outpatient-based chemotherapy regimens, indicating the potential for broader applications of fluorinated compounds in oncology (Maehara, 2003).

Advancements in Fluoropolymer Applications

Research into fluoropolymers, such as polytetrafluoroethylene (PTFE), showcases the diverse applications of fluorinated compounds beyond the pharmaceutical sector. The unique properties conferred by fluorine atoms, including chemical inertness, thermal stability, and low friction, make fluoropolymers essential in various industries, ranging from electronics and aerospace to medical devices. The synthesis and characterization of fluoropolymers underline the critical role of fluorinated compounds in developing high-performance materials (Puts et al., 2019).

Radiative Decay Engineering with Fluorinated Compounds

Fluorinated compounds have been explored for their potential in radiative decay engineering (RDE), a novel approach to modifying the emission properties of fluorophores. By altering the radiative decay rates through interactions with metallic surfaces or particles, researchers aim to enhance the fluorescence intensity, lifetime, and directional emission of fluorophores. This innovative application could revolutionize fluorescence-based techniques in biochemistry, molecular biology, and medical diagnostics, offering new tools for research and clinical applications (Lakowicz, 2001).

properties

IUPAC Name

(1S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUGHNOJHWIJX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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